

Spectroscopic Profile of 3-Chloro-2-hydroxybenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-hydroxybenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloro-2-hydroxybenzonitrile** (CAS No. 13073-27-3), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and experimental methodologies.

Compound Information

Property	Value
Chemical Name	3-Chloro-2-hydroxybenzonitrile
Synonyms	2-Chloro-6-cyanophenol
CAS Number	13073-27-3
Molecular Formula	C ₇ H ₄ ClNO
Molecular Weight	153.57 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **3-Chloro-2-hydroxybenzonitrile**.

^1H and ^{13}C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each atom. While specific experimental spectra for **3-Chloro-2-hydroxybenzonitrile** are available from commercial suppliers like ChemicalBook, representative data based on the analysis of structurally similar compounds are presented below.^[1]

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.8	m	1H	Aromatic CH
~7.2 - 7.4	m	1H	Aromatic CH
~6.9 - 7.1	m	1H	Aromatic CH
~5.0 - 6.0	br s	1H	-OH (phenolic)

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~155 - 160	C-OH
~135 - 140	C-Cl
~130 - 135	Aromatic CH
~120 - 125	Aromatic CH
~115 - 120	Aromatic CH
~115 - 120	C-CN
~110 - 115	-CN

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Chloro-2-hydroxybenzonitrile** exhibits characteristic absorption bands corresponding to its phenolic hydroxyl, nitrile, and chloro-aromatic moieties.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
~2230	Sharp	C≡N stretch (nitrile)
1580 - 1620	Medium	C=C stretch (aromatic ring)
1450 - 1500	Medium	C=C stretch (aromatic ring)
1200 - 1300	Strong	C-O stretch (phenol)
700 - 800	Strong	C-Cl stretch (aromatic)

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For **3-Chloro-2-hydroxybenzonitrile**, the mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of a chlorine atom.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
153	~100	[M] ⁺ (with ³⁵ Cl isotope), Molecular Ion
155	~33	[M+2] ⁺ (with ³⁷ Cl isotope), Isotopic Molecular Ion
125	Variable	[M - CO] ⁺
98	Variable	[M - CO - HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A solution of **3-Chloro-2-hydroxybenzonitrile** is prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR:** A standard single-pulse experiment is performed. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **¹³C NMR:** A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon atom. A wider spectral width (e.g., 240 ppm) is used, and a longer acquisition time and a larger number of scans are typically required to achieve a good signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

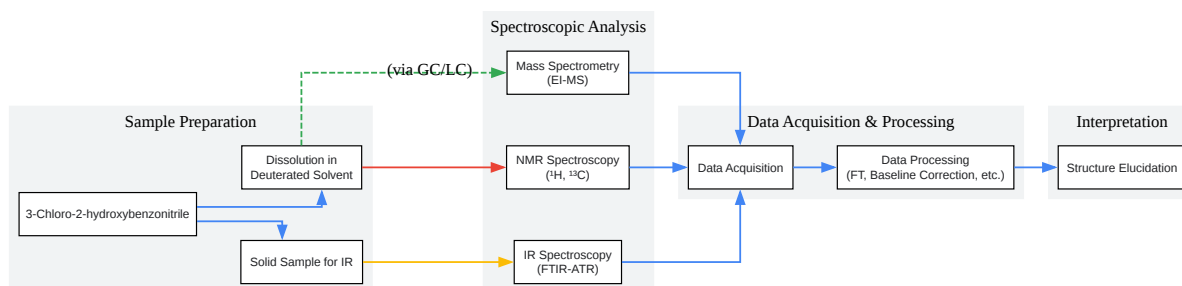
- **Sample Preparation:** A small amount of solid **3-Chloro-2-hydroxybenzonitrile** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is acquired over a range of 4000 to 400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS).
- **Ionization:** Electron ionization (EI) at 70 eV is a common method for generating ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Data Acquisition:** The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

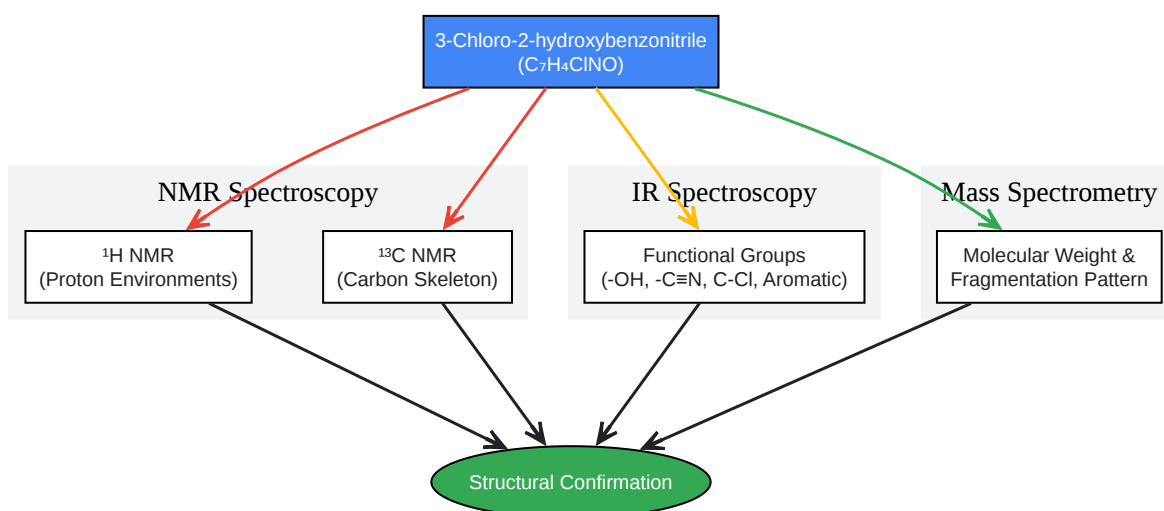
Experimental Workflow for Spectroscopic Analysis



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Caption: A general workflow for the spectroscopic analysis of **3-Chloro-2-hydroxybenzonitrile**.

Logical Relationship of Spectroscopic Data



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Caption: Interrelation of spectroscopic data for the structural elucidation of the compound.

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References

- 1. 3-chloro-2-hydroxybenzonitrile(13073-27-3) ¹H NMR spectrum [chemicalbook.com]
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